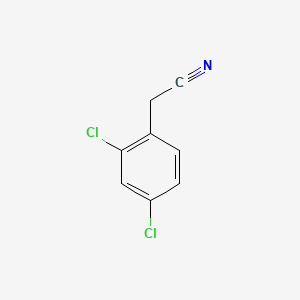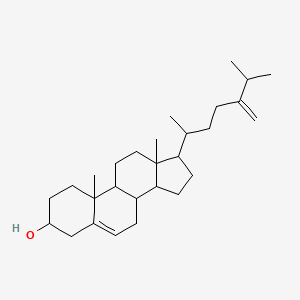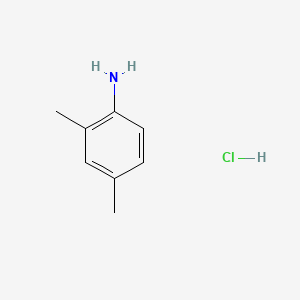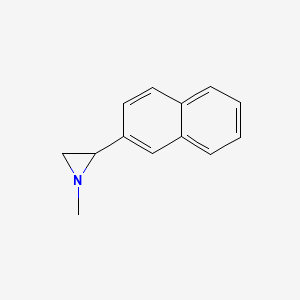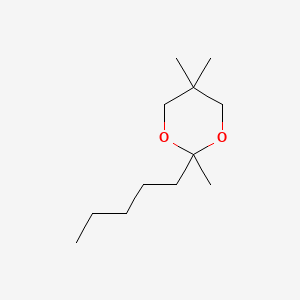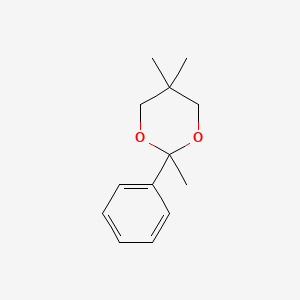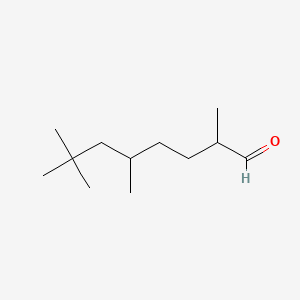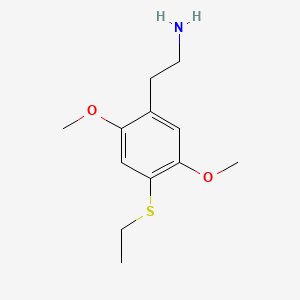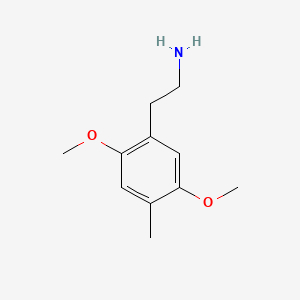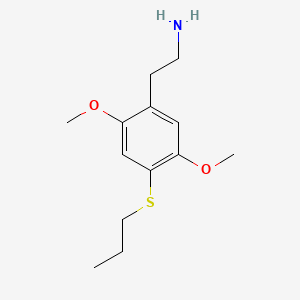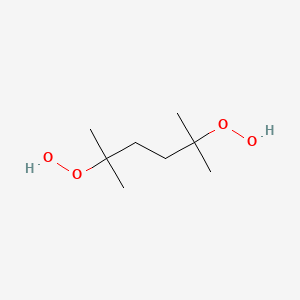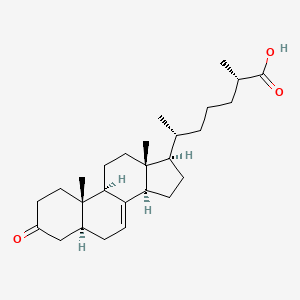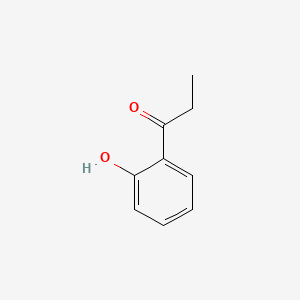
2'-羟基丙基苯酮
描述
它具有C9H10O2的分子式和150.17 g/mol的分子量 。这种化合物主要用于科学研究,在化学、生物学和医学领域有着广泛的应用。
科学研究应用
2’-羟基丙基苯酮在科学研究中有几个应用,包括:
化学: 它被用作各种化学反应和合成过程中的试剂。
生物学: 它被用于生物学研究,以调查其对不同生物系统的影响。
工业: 它被用于开发新材料和化学产品.
作用机制
2’-羟基丙基苯酮的作用机制包括其与特定分子靶标和途径的相互作用。
与相似化合物的比较
2’-羟基丙基苯酮可以与其他类似的化合物进行比较,例如:
水杨醛肟: 2’-羟基丙基苯酮的母体化合物。
2’-羟基苯乙酮: 一种类似的化合物,在相同位置具有羟基,但苯环上的取代基不同。
2’-羟基苯甲酮: 另一种类似的化合物,苯环上的取代基不同.
生化分析
Biochemical Properties
2’-Hydroxypropiophenone plays a significant role in biochemical reactions, particularly in the synthesis of chiral compounds. It interacts with enzymes such as benzoylformate decarboxylase, which catalyzes the enantioselective cross-coupling reaction of benzaldehyde and acetaldehyde to produce 2’-Hydroxypropiophenone . This interaction is crucial for the production of optically active α-hydroxy ketones, which are important intermediates in the pharmaceutical industry.
Cellular Effects
2’-Hydroxypropiophenone has been shown to influence various cellular processes. In microbial cells, such as Pseudomonas putida, it is involved in the enantioselective synthesis of chiral compounds The compound affects cell function by participating in biochemical pathways that lead to the production of valuable intermediates
Molecular Mechanism
At the molecular level, 2’-Hydroxypropiophenone exerts its effects through binding interactions with enzymes and other biomolecules. For instance, it binds to benzoylformate decarboxylase, facilitating the enantioselective synthesis of chiral compounds This binding interaction is essential for the compound’s role in biochemical reactions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Hydroxypropiophenone can change over time. The compound is relatively stable under standard laboratory conditions, but its stability and degradation can be influenced by factors such as temperature and pH . Long-term studies have shown that 2’-Hydroxypropiophenone can maintain its activity over extended periods, although its effects on cellular function may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2’-Hydroxypropiophenone in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as promoting the synthesis of chiral intermediates. At high doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which 2’-Hydroxypropiophenone is effective without causing harm.
Metabolic Pathways
2’-Hydroxypropiophenone is involved in several metabolic pathways, including the enantioselective synthesis of chiral compounds. It interacts with enzymes such as benzoylformate decarboxylase, which catalyzes the conversion of benzaldehyde and acetaldehyde into 2’-Hydroxypropiophenone . This compound can also be further metabolized into other valuable intermediates, such as 1-phenylpropane-1,2-diol, through subsequent oxidoreduction reactions .
Transport and Distribution
Within cells and tissues, 2’-Hydroxypropiophenone is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution can be influenced by factors such as its solubility and the presence of specific transporters that recognize and bind to it.
Subcellular Localization
2’-Hydroxypropiophenone is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific organelles, where it can exert its biochemical effects . The subcellular localization of 2’-Hydroxypropiophenone is crucial for its activity and function, as it ensures that the compound is present in the appropriate cellular environment for its intended biochemical reactions.
准备方法
合成路线和反应条件
2’-羟基丙基苯酮可以通过水杨醛肟的衍生化合成。该化合物具体的合成路线和反应条件在文献中没有广泛记录。据悉,合成过程中使用水杨醛肟作为起始原料,经过一系列化学反应生成最终产物 。
工业生产方法
化学反应分析
反应类型
2’-羟基丙基苯酮会发生多种化学反应,包括:
氧化: 该化合物可以被氧化成不同的产物,具体取决于所使用的氧化剂和条件。
还原: 它也可以发生还原反应生成还原衍生物。
常用试剂和条件
2’-羟基丙基苯酮反应中常用的试剂和条件包括:
氧化剂: 例如高锰酸钾或过氧化氢。
还原剂: 例如硼氢化钠或氢化铝锂。
取代试剂: 例如卤素或烷基化试剂.
主要形成的产物
2’-羟基丙基苯酮反应形成的主要产物取决于所使用的具体反应条件和试剂。例如,氧化可以导致形成羧酸或酮,而还原可以生成醇 。
相似化合物的比较
2’-Hydroxypropiophenone can be compared with other similar compounds, such as:
Salicylaldoxime: The parent compound from which 2’-Hydroxypropiophenone is derived.
2’-Hydroxyacetophenone: A similar compound with a hydroxyl group at the same position but with a different substituent on the phenyl ring.
2’-Hydroxybenzophenone: Another similar compound with a different substituent on the phenyl ring.
The uniqueness of 2’-Hydroxypropiophenone lies in its specific chemical structure and the presence of the hydroxyl group at the 2’ position, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
1-(2-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUWXMIHHIVXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209868 | |
| Record name | 2'-Hydroxypropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-99-1 | |
| Record name | 2′-Hydroxypropiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Hydroxypropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Hydroxypropiophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2'-Hydroxypropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-hydroxypropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-HYDROXYPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGH9CA1BFI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2'-Hydroxypropiophenone?
A1: The molecular formula of 2'-Hydroxypropiophenone is C9H10O2, and its molecular weight is 150.17 g/mol. []
Q2: What types of intermolecular interactions are present in the solid-state structure of 2'-Hydroxypropiophenone?
A2: The crystal structure of 2'-Hydroxypropiophenone reveals antiparallel polar chains of molecules linked by intra- and intermolecular hydrogen bonds. These bonds primarily involve the oxime and hydroxyl groups. Interestingly, typical oxime-oxime hydrogen bonds are absent. []
Q3: How is 2'-Hydroxypropiophenone synthesized enzymatically?
A3: 2'-Hydroxypropiophenone can be produced through an enzymatic reaction utilizing benzoylformate decarboxylase. This enzyme catalyzes the condensation of benzaldehyde and acetaldehyde, resulting in the formation of 2'-Hydroxypropiophenone. This biocatalytic approach offers a sustainable alternative to conventional chemical synthesis. [, , , ]
Q4: What factors influence the enzymatic synthesis of 2'-Hydroxypropiophenone?
A4: Several factors can impact the enzymatic production of 2'-Hydroxypropiophenone, including pH, temperature, substrate concentration, and the specific benzoylformate decarboxylase enzyme used. For instance, the reaction generally exhibits a broad pH optimum ranging from 5 to 8 and a broad temperature optimum between 20–40°C. Notably, acetaldehyde, while serving as a substrate, can also lead to enzyme deactivation, impacting the overall yield. [, , ]
Q5: What types of reactors are employed for the enzymatic synthesis of 2'-Hydroxypropiophenone?
A5: Various reactor systems have been explored for the enzymatic production of 2'-Hydroxypropiophenone, including batch reactors, continuously operated membrane reactors, and microreactors. Each reactor type presents its own advantages and disadvantages in terms of conversion efficiency, enzyme stability, and ease of operation. []
Q6: What is the role of coenzyme regeneration in the production of (1S, 2S)-1-phenylpropane-1,2-diol from 2'-Hydroxypropiophenone?
A6: Coenzyme regeneration using systems like isopropanol or (R)-1-phenylethanol oxidation can significantly enhance the conversion of (S)-2-Hydroxypropiophenone to (1S, 2S)-1-phenylpropane-1,2-diol by Lactobacillus brevis alcohol dehydrogenase. Without regeneration, the equilibrium conversion reaches only 27.5%, while with isopropanol and (R)-1-phenylethanol regeneration, it increases to 99.0% and 70.1%, respectively. This highlights the importance of coenzyme regeneration for efficient biocatalytic processes. []
Q7: Can benzoylformate decarboxylase be immobilized for 2'-Hydroxypropiophenone synthesis?
A7: Yes, benzoylformate decarboxylase can be effectively immobilized onto magnetic chelate-epoxy supports. This immobilization strategy allows for easy recovery and reuse of the enzyme, making the process more economically viable and sustainable. []
Q8: What is the enantiomeric excess achieved in 2'-Hydroxypropiophenone production using benzoylformate decarboxylase?
A8: Using benzoylformate decarboxylase, a high enantiomeric excess of (R)-benzoin and (S)-2-Hydroxypropiophenone can be achieved, often exceeding 95%. This highlights the enzyme's excellent stereoselectivity, a crucial factor in producing enantiomerically pure compounds for pharmaceutical and fine chemical applications. [, ]
Q9: What alternative enzyme has been explored for the enantioselective synthesis of 2'-Hydroxypropiophenone?
A9: Apart from benzoylformate decarboxylase, benzaldehyde lyase (BAL) has demonstrated potential for the enantioselective synthesis of (R)-2-Hydroxypropiophenone derivatives. This enzyme catalyzes C-C bond formation between aromatic aldehydes and acetaldehyde, offering a different route to this valuable chiral building block. []
Q10: How do structural modifications of 2'-Hydroxypropiophenone impact its reactivity?
A10: Introducing substituents on the aromatic ring of 2'-Hydroxypropiophenone can influence its reactivity in various chemical reactions. For example, electron-donating groups can enhance nucleophilicity, while electron-withdrawing groups can decrease it. []
Q11: How does the presence of a hydroxyl group at the ortho position of 2'-Hydroxypropiophenone affect its diastereoselectivity in reactions?
A11: The hydroxyl group at the ortho position plays a critical role in achieving high diastereoselectivity during reactions involving the titanium enolate of 2'-Hydroxypropiophenone. This is particularly evident in Mannich-type reactions with N-tosylimines, where anti-β-aminoketones are obtained with exceptional selectivity (often >99:1). [, ]
Q12: How do substituents on N-tosylimines affect the diastereoselectivity of their reactions with titanium enolates of 2'-Hydroxypropiophenone?
A12: The presence of electron-donating or electron-withdrawing substituents on the phenyl ring of N-tosylimines can influence the diastereoselectivity of their reactions with titanium enolates derived from 2'-Hydroxypropiophenone, though high anti-selectivity generally persists. []
Q13: How does the addition of a second Lewis acid affect the Mannich-type reaction involving the titanium enolate of 2'-Hydroxypropiophenone?
A13: Interestingly, the addition of a second Lewis acid to the Mannich-type reaction utilizing the titanium enolate of 2'-Hydroxypropiophenone shows an opposite effect compared to reactions with other reported titanium enolates. This suggests a distinct reaction mechanism influenced by the specific structure of 2'-Hydroxypropiophenone and its enolate. []
Q14: Is 2'-Hydroxypropiophenone stable under UV irradiation?
A14: 2'-Hydroxypropiophenone can undergo photodegradation when exposed to UV light, leading to the formation of various decomposition products like 2'-amino-2'-hydroxypropiophenone. This photolability is an important consideration for its use in applications where UV exposure is expected. []
Q15: What are some of the degradation products observed for 2'-Hydroxypropiophenone?
A15: Decomposition of 2'-Hydroxypropiophenone, particularly under UV irradiation, can yield products like 2'-amino-2'-hydroxypropiophenone. Additionally, compounds like oxidized, rearranged, and condensed products have been identified. []
Q16: Can 2'-Hydroxypropiophenone act as a ligand in metal complexes?
A16: Yes, 2'-Hydroxypropiophenone, along with its derivatives like 2-hydroxypropiophenone oxime (Et-saoH2), can function as ligands in the formation of various metal complexes. These complexes often display intriguing magnetic properties, making them interesting for applications in materials science. [, , , , , , ]
Q17: What types of metal complexes incorporating 2'-Hydroxypropiophenone or its derivatives have been reported?
A17: A range of metal complexes with 2'-Hydroxypropiophenone or its derivatives have been synthesized, including those of lanthanides, iron(III), cobalt(II), nickel(II), copper(II), zinc(II), alkaline earth metals, and manganese. [, , , , , , , , , , , , ]
Q18: What are the potential applications of metal complexes containing 2'-Hydroxypropiophenone or its derivatives?
A18: Metal complexes incorporating 2'-Hydroxypropiophenone or its derivatives, especially those exhibiting interesting magnetic properties, hold potential in areas such as single-molecule magnets (SMMs) and magnetic materials. Their unique electronic and magnetic characteristics make them promising candidates for data storage, quantum computing, and molecular spintronics applications. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




